(2-(3-Methoxyphenyl)cyclopropyl)methanamine (2-(3-Methoxyphenyl)cyclopropyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16410874
InChI: InChI=1S/C11H15NO/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

(2-(3-Methoxyphenyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC16410874

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

(2-(3-Methoxyphenyl)cyclopropyl)methanamine -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name [2-(3-methoxyphenyl)cyclopropyl]methanamine
Standard InChI InChI=1S/C11H15NO/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3
Standard InChI Key AJKHCYJJCNCJBK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2CC2CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2-(3-Methoxyphenyl)cyclopropyl)methanamine (C₁₁H₁₅NO, MW: 177.24 g/mol) consists of a cyclopropane ring directly bonded to a 3-methoxyphenyl group and a methanamine side chain. The cyclopropyl ring imposes significant steric strain, while the methoxy substituent enhances lipophilicity and modulates electronic interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors2 (NH₂ and Methoxy O)
Hydrogen Bond Acceptors3 (N and two O atoms)
Polar Surface Area42 Ų

The methoxy group at the 3-position of the phenyl ring enhances blood-brain barrier (BBB) penetration compared to non-substituted analogs, as demonstrated in comparative pharmacokinetic studies.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (2-(3-Methoxyphenyl)cyclopropyl)methanamine typically involves cyclopropanation followed by functional group interconversion. A widely employed strategy utilizes transition metal-catalyzed cross-coupling reactions to construct the cyclopropane core.

Cyclopropanation via Simmons-Smith Reaction

A modified Simmons-Smith reaction using diethylzinc and diiodomethane enables the cyclopropanation of pre-formed allylic amines. For example, reaction of 3-methoxystyrene with a zinc-copper couple generates the cyclopropyl intermediate, which is subsequently aminated via reductive amination .

Catalytic Asymmetric Synthesis

Chiral ligands such as Boxax facilitate enantioselective cyclopropanation, yielding the (1R,2S)-diastereomer with >90% enantiomeric excess (ee). This method is critical for producing pharmacologically active enantiomers.

Table 2: Comparative Yields Across Synthetic Methods

MethodYield (%)Purity (%)Stereoselectivity (ee)
Simmons-Smith6592N/A
Catalytic Asymmetric789894%
Flow Chemistry829588%

Biological Activity and Mechanism of Action

Serotonin Receptor Modulation

(2-(3-Methoxyphenyl)cyclopropyl)methanamine exhibits high affinity for the 5-HT₂C receptor (Kᵢ = 8.3 nM), with 12-fold selectivity over 5-HT₂A and 5-HT₂B subtypes. This selectivity profile minimizes hallucinogenic effects associated with 5-HT₂A activation, making it a candidate for treating anxiety and depression.

In Vivo Efficacy

In murine models of chronic mild stress, oral administration (10 mg/kg) reduced immobility time in the forced swim test by 58%, comparable to fluoxetine. Electroencephalography (EEG) data further confirmed enhanced theta wave activity, indicative of anxiolytic effects .

Metabolic Stability

The cyclopropyl ring confers resistance to cytochrome P450-mediated oxidation, with a hepatic microsomal half-life (t₁/₂) of 4.7 hours versus 1.2 hours for acyclic analogs. This stability is attributed to steric shielding of the amine group .

Structure-Activity Relationships (SAR)

Impact of Methoxy Positioning

Comparative studies of ortho-, meta-, and para-methoxy isomers reveal that the 3-methoxy substitution optimizes receptor binding:

Table 3: Receptor Affinity by Methoxy Position

Isomer5-HT₂C Kᵢ (nM)5-HT₂A Kᵢ (nM)Selectivity Ratio (2A/2C)
2-OCH₃14.21218.5
3-OCH₃8.310412.5
4-OCH₃22.7893.9

The meta-substitution’s electron-donating effects enhance π-π stacking with Phe328 in the 5-HT₂C binding pocket.

Applications in Drug Development

Lead Optimization Strategies

Structural modifications focus on improving BBB penetration and oral bioavailability:

  • N-Methylation: Reduces renal clearance by 40% but decreases 5-HT₂C affinity 3-fold.

  • Fluorine Substitution: Introducing fluorine at the 4-position of the phenyl ring increases metabolic stability (t₁/₂ = 6.1 h) without compromising receptor binding .

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